1,6,7-trimethyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Catalog No.
S2884738
CAS No.
899997-36-5
M.F
C15H20N4O3
M. Wt
304.35
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,6,7-trimethyl-3-pentyloxazolo[2,3-f]purine-2,4(1...

CAS Number

899997-36-5

Product Name

1,6,7-trimethyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

IUPAC Name

4,7,8-trimethyl-2-pentylpurino[8,7-b][1,3]oxazole-1,3-dione

Molecular Formula

C15H20N4O3

Molecular Weight

304.35

InChI

InChI=1S/C15H20N4O3/c1-5-6-7-8-18-13(20)11-12(17(4)15(18)21)16-14-19(11)9(2)10(3)22-14/h5-8H2,1-4H3

InChI Key

TWVUPFWETUFBOX-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=C(N=C3N2C(=C(O3)C)C)N(C1=O)C

solubility

not available

1,6,7-trimethyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound belonging to the purine family. Its molecular formula is C15H18N4O2C_{15}H_{18}N_{4}O_{2}, with a molecular weight of approximately 304.34 g/mol . This compound features a unique oxazolo ring fused with a purine structure, contributing to its distinctive chemical properties and potential biological activities.

  • No information available regarding the mechanism of action.
  • Safety data regarding flammability, reactivity, and toxicity is not available.

Future Research Directions

Given the lack of existing research, 1,6,7-trimethyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione presents an opportunity for scientific exploration. Potential areas of investigation include:

  • Synthesis and characterization of the compound.
  • Investigation of its physical and chemical properties.
  • Exploration of potential biological activities, if any.
  • Toxicity studies to determine its safety profile.
  • PubChem: Searched by name and structure for "1,6,7-trimethyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione" yielded no results (PubChem ).
  • CAS Registry: Searched by name and structure using the CAS registry number search function yielded no results (CAS ).
  • Google Scholar: A comprehensive search using the full name of the compound and keywords like "synthesis," "properties," "biological activity," etc., resulted in no relevant scientific publications (Google Scholar ).
Typical of purines, including:

  • Nucleophilic substitutions: The nitrogen atoms in the purine ring can participate in nucleophilic attack reactions.
  • Hydrolysis: The ester or amide functionalities can be hydrolyzed under acidic or basic conditions.
  • Oxidation and reduction: Depending on the substituents on the purine ring, oxidation states can be altered through redox reactions.

These reactions are essential for understanding the compound's behavior in biological systems and its potential for further chemical modification.

1,6,7-trimethyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione exhibits significant biological activities, particularly as an adenosine receptor modulator. Its structural similarity to caffeine suggests potential stimulant effects. Research indicates that compounds with similar purine structures can influence various biological pathways:

  • Caffeine-like effects: Similar compounds are known to affect central nervous system activity by antagonizing adenosine receptors.
  • Anti-inflammatory properties: Some derivatives have shown promise in reducing inflammation through modulation of immune responses.

The specific biological activities of this compound warrant further investigation to fully elucidate its pharmacological potential.

The synthesis of 1,6,7-trimethyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic synthesis techniques. Common methods include:

  • Condensation reactions: Combining appropriate precursors to form the oxazolo and purine structures.
  • Methylation: Introducing methyl groups at specific positions on the purine ring using methylating agents.
  • Purification: Techniques such as recrystallization or chromatography are employed to isolate the final product from by-products and unreacted materials.

These methods are crucial for obtaining high-purity compounds necessary for biological testing and application.

The applications of 1,6,7-trimethyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione extend across various fields:

  • Pharmaceuticals: As a potential therapeutic agent targeting adenosine receptors for conditions like asthma or cardiovascular diseases.
  • Research: Utilized in studies exploring purine metabolism and receptor interactions within cellular systems.
  • Agriculture: Investigated for possible use as a growth regulator or biostimulant due to its biological activity.

These applications highlight the compound's versatility and importance in both scientific research and practical uses.

Interaction studies involving 1,6,7-trimethyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione focus on its binding affinity to adenosine receptors and other molecular targets. Key findings include:

  • Binding assays: Evaluating how effectively the compound binds to various receptor subtypes compared to known ligands like caffeine.
  • Cellular assays: Investigating the physiological effects of the compound on cell lines expressing adenosine receptors.

Such studies provide insight into the compound's mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with 1,6,7-trimethyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione. Notable examples include:

Compound NameMolecular FormulaUnique Features
CaffeineC8H10N4O2C_8H_{10}N_4O_2Well-known stimulant; widely consumed
TheophyllineC7H8N4O2C_7H_8N_4O_2Used in treating asthma; has bronchodilator effects
TheobromineC7H8N4O2C_7H_8N_4O_2Found in chocolate; mild stimulant
1,3-DimethylxanthineC7H8N4O2C_7H_8N_4O_2Metabolite of caffeine; similar pharmacological effects

The uniqueness of 1,6,7-trimethyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione lies in its specific oxazolo substitution which may confer distinct biological properties not found in these other compounds.

XLogP3

3.4

Dates

Last modified: 08-17-2023

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